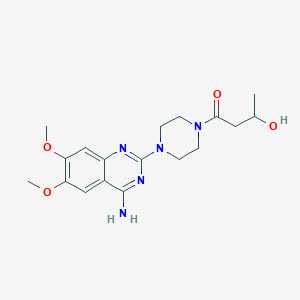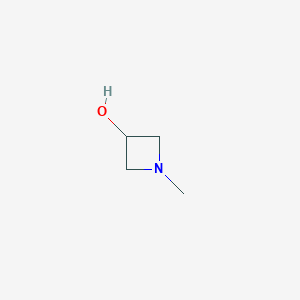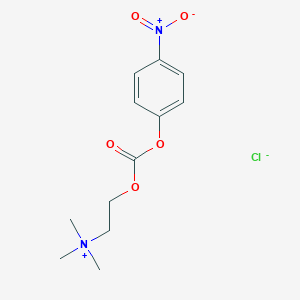
4-Nitrophenyl N-trimethylammonioethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl N-trimethylammonioethyl carbonate (NAC) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a quaternary ammonium salt that is widely used as a reagent in various chemical reactions.
Mechanism Of Action
4-Nitrophenyl N-trimethylammonioethyl carbonate acts as a carbonylating agent in various chemical reactions. It reacts with nucleophiles such as amines, thiols, and alcohols to form carbamates, thiocarbamates, and carbonate esters, respectively. The reaction mechanism involves the formation of an intermediate that undergoes a nucleophilic attack by the nucleophile, leading to the formation of the final product.
Biochemical And Physiological Effects
4-Nitrophenyl N-trimethylammonioethyl carbonate has no known biochemical or physiological effects. It is considered to be a relatively safe compound when handled properly.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Nitrophenyl N-trimethylammonioethyl carbonate in lab experiments is its high reactivity. It reacts readily with various nucleophiles, making it a useful reagent in many chemical reactions. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Future Directions
There are several future directions for the use of 4-Nitrophenyl N-trimethylammonioethyl carbonate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. 4-Nitrophenyl N-trimethylammonioethyl carbonate can also be used in the development of new enzyme assays and protein analysis methods. Furthermore, it can be used in the analysis of complex biological samples, such as blood and urine.
Conclusion
In conclusion, 4-Nitrophenyl N-trimethylammonioethyl carbonate is a useful reagent in many chemical reactions and has a wide range of scientific research applications. Its high reactivity makes it a valuable tool in the synthesis of various organic compounds and in the analysis of enzymes and proteins. Further research is needed to explore the full potential of 4-Nitrophenyl N-trimethylammonioethyl carbonate in scientific research.
Synthesis Methods
4-Nitrophenyl N-trimethylammonioethyl carbonate can be synthesized by reacting 4-nitrophenol with trimethylamine in the presence of ethyl chloroformate. The reaction takes place at room temperature and yields 4-Nitrophenyl N-trimethylammonioethyl carbonate as a white crystalline solid. The overall reaction can be represented as follows:
4-nitrophenol + trimethylamine + ethyl chloroformate → 4-Nitrophenyl N-trimethylammonioethyl carbonate + ethyl alcohol + hydrogen chloride
Scientific Research Applications
4-Nitrophenyl N-trimethylammonioethyl carbonate has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. 4-Nitrophenyl N-trimethylammonioethyl carbonate is also used in the determination of enzyme activity and protein concentration. Furthermore, it is used in the analysis of amino acids and peptides.
properties
CAS RN |
104407-34-3 |
|---|---|
Product Name |
4-Nitrophenyl N-trimethylammonioethyl carbonate |
Molecular Formula |
C12H17ClN2O5 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
trimethyl-[2-(4-nitrophenoxy)carbonyloxyethyl]azanium;chloride |
InChI |
InChI=1S/C12H17N2O5.ClH/c1-14(2,3)8-9-18-12(15)19-11-6-4-10(5-7-11)13(16)17;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XIPRCCIULKVREJ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
synonyms |
4-nitrophenyl N-trimethylammonioethyl carbonate p-nitrophenyl N-trimethylammonioethyl carbonate p-nitrophenyl-TMA-carbonate p-nitrophenyl-TMA-carbonate chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



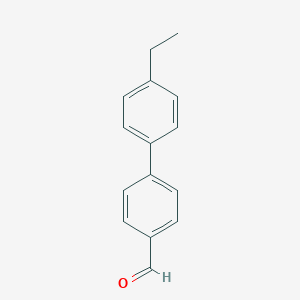



![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
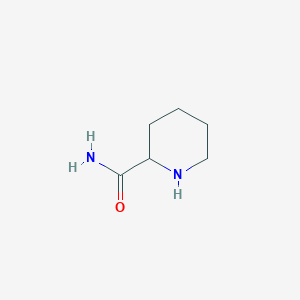
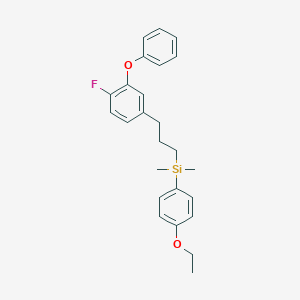

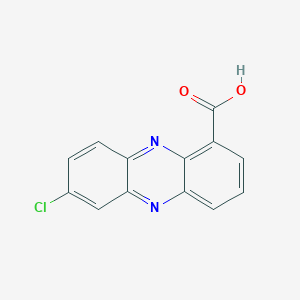
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)


